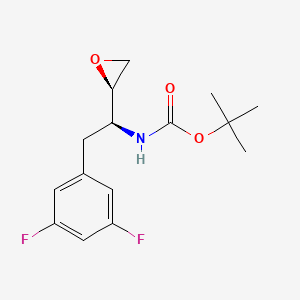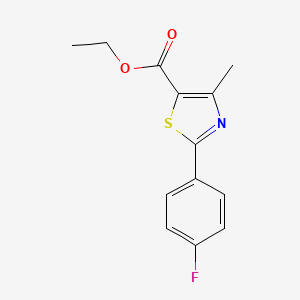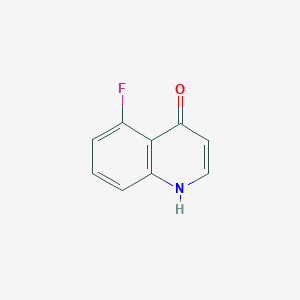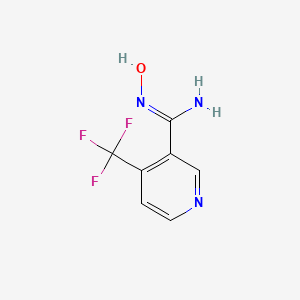
tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate
Vue d'ensemble
Description
tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate is a complex organic compound that features a tert-butyl group, a difluorophenyl group, and an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the oxirane ring: This can be achieved through the epoxidation of an appropriate alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is reacted with a suitable nucleophile.
Attachment of the tert-butyl carbamate group: This can be done using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield different products depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. The oxirane ring, in particular, is known to interact with various biological targets, making it useful in the design of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The difluorophenyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for drug development.
Industry
In the industrial sector, tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The difluorophenyl group enhances the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate
- tert-Butyl ((S)-2-(3,5-dichlorophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate
- tert-Butyl ((S)-2-(3,5-dibromophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate
Uniqueness
The uniqueness of tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate lies in the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it more metabolically stable and enhances its binding affinity compared to similar compounds with different halogen substitutions.
Propriétés
IUPAC Name |
tert-butyl N-[(1S)-2-(3,5-difluorophenyl)-1-[(2R)-oxiran-2-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(19)18-12(13-8-20-13)6-9-4-10(16)7-11(17)5-9/h4-5,7,12-13H,6,8H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGKCDXMOMAORK-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)[C@@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465217 | |
| Record name | tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362480-04-4 | |
| Record name | tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1312528.png)




![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)





![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)

